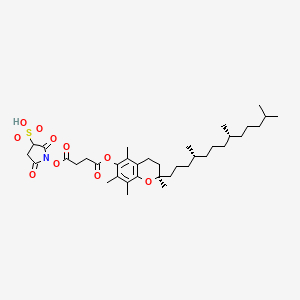
N-(5-Amino-3-oxo-4-phenyl-2,3-dihydro-pyrrol-1-yl)-benzamide
Vue d'ensemble
Description
N-(5-Amino-3-oxo-4-phenyl-2,3-dihydro-pyrrol-1-yl)-benzamide (NAPB) is an organic compound that belongs to the class of pyrrolidine-based amides. It is an important intermediate in the synthesis of many pharmaceuticals and other organic compounds. NAPB has been extensively studied due to its wide range of potential applications in the pharmaceutical and agrochemical industries.
Applications De Recherche Scientifique
1. Biological Evaluation in Medicinal Chemistry
Compounds related to N-(5-Amino-3-oxo-4-phenyl-2,3-dihydro-pyrrol-1-yl)-benzamide have been synthesized and evaluated for their biological activity. For instance, a series of benzamide derivatives were synthesized and screened for their inhibitory potential against various human recombinant alkaline phosphatases and human and rat ecto-5′-nucleotidases. These compounds showed potential applications in medicinal chemistry due to their ability to bind nucleotide protein targets (Saeed et al., 2015).
2. Synthesis and Characterization
Research has also focused on the synthesis and structural characterization of similar benzamide compounds. For example, recyclization of certain triones by the action of benzoic acid hydrazides yielded benzamides whose structure was confirmed by X-ray analysis (Mashevskaya et al., 2011).
3. Radioanalytical Chemistry
In the field of radioanalytical chemistry, a method for 14C-labeling of a similar compound, N-(2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-1H-pyrrole-2-carboxamide-[carboxy-14C], was developed. This research contributes to the synthesis of radiolabeled compounds for various applications (Saemian & Shirvani, 2012).
4. Antiviral Activity
There has been a synthesis and study of novel benzamide derivatives for their antiviral activity. These compounds showed significantly higher antiviral activity against certain viruses compared to structurally similar commercial drugs, highlighting their potential in antiviral research (Balaraman et al., 2018).
5. Structural and Energy Analysis
Research on antipyrine-like derivatives of benzamides includes X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations. This research provides insights into the intermolecular interactions and stability of these compounds (Saeed et al., 2020).
Propriétés
IUPAC Name |
N-(3-hydroxy-5-imino-4-phenyl-2H-pyrrol-1-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c18-16-15(12-7-3-1-4-8-12)14(21)11-20(16)19-17(22)13-9-5-2-6-10-13/h1-10,18,21H,11H2,(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEBDVNMQUDXOEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(C(=N)N1NC(=O)C2=CC=CC=C2)C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-amino-3-oxo-4-phenyl-2,3-dihydro-1H-pyrrol-1-yl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Amino-6-[(2-hydroxyethyl)amino]pyrimidin-4(1h)-one](/img/structure/B1384065.png)





methyl-lambda6-sulfanone](/img/structure/B1384073.png)
![2-Amino-1-[4-methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-one dihydrochloride](/img/structure/B1384076.png)


